2-Ethyl-4-methyl-1,3-dioxolane

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Dioxoles - Dioxolanes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

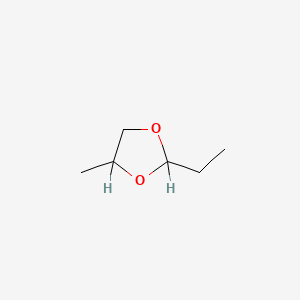

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-ethyl-4-methyl-1,3-dioxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-3-6-7-4-5(2)8-6/h5-6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSZCLQLJVFLXLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1OCC(O1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20863376 | |

| Record name | 2-Ethyl-4-methyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20863376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4359-46-0, 1568-99-6 | |

| Record name | 2-Ethyl-4-methyl-1,3-dioxolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4359-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl-4-methyl-1,3-dioxolane, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001568996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethyl-4-methyl-1,3-dioxolane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004359460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethyl-4-methyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20863376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyl-4-methyl-1,3-dioxolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.215 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Stereoisomers of 2-Ethyl-4-methyl-1,3-dioxolane cis and trans

An In-depth Technical Guide to the Stereoisomers of 2-Ethyl-4-methyl-1,3-dioxolane: cis and trans

Abstract

This technical guide provides a comprehensive examination of the stereoisomerism of this compound, a heterocyclic compound with significant relevance in the flavor and fragrance industry and as an environmental analyte. The presence of two stereocenters at the C2 and C4 positions of the dioxolane ring gives rise to two diastereomeric pairs of enantiomers (cis and trans). This document, intended for researchers, chemists, and drug development professionals, delves into the fundamental principles of stereochemistry, conformational analysis, synthetic methodologies, and the critical analytical techniques required for the separation and characterization of these isomers. We present field-proven protocols for synthesis and analysis, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Significance of 1,3-Dioxolanes

The 1,3-dioxolane scaffold is a five-membered cyclic acetal that serves as a cornerstone in modern organic chemistry.[1] These structures are frequently employed as protecting groups for carbonyl compounds (aldehydes and ketones) and 1,2-diols due to their stability in basic and neutral conditions and their facile, acid-catalyzed cleavage.[2][3] Beyond their utility in synthesis, many 1,3-dioxolane derivatives are recognized for their broad spectrum of biological activities and their application as fragrance and flavoring agents.[2][4][5][6]

This compound (molecular formula C₆H₁₂O₂, molecular weight 116.158 g/mol ) is a notable example, characterized by a five-membered dioxolane ring with an ethyl group at the C2 position and a methyl group at the C4 position.[7][8] The presence of these two chiral centers dictates the existence of four distinct stereoisomers, which can be grouped into cis and trans diastereomeric pairs. The spatial arrangement of the ethyl and methyl substituents profoundly influences the molecule's physical properties, chemical reactivity, and sensory characteristics.[8] For instance, a stable mixture of cis and trans isomers, often found in a 60:40 ratio, is known to impart a "medicinal sweet" or "sickening sweet" odor and has been identified as a key component in drinking water taste and odor episodes.[9] A thorough understanding and control of its stereochemistry are therefore paramount for applications ranging from quality control in the food industry to environmental monitoring.

Stereochemistry and Conformational Analysis

The this compound molecule possesses two stereocenters, leading to two pairs of enantiomers. The relative orientation of the substituents at C2 and C4 defines the diastereomers: cis, where the ethyl and methyl groups are on the same face of the ring, and trans, where they are on opposite faces.

-

cis-isomer pair : (2R, 4R)-2-ethyl-4-methyl-1,3-dioxolane and (2S, 4S)-2-ethyl-4-methyl-1,3-dioxolane.

-

trans-isomer pair : (2R, 4S)-2-ethyl-4-methyl-1,3-dioxolane and (2S, 4R)-2-ethyl-4-methyl-1,3-dioxolane.

Unlike the six-membered 1,3-dioxane ring, which preferentially adopts a chair conformation, the five-membered 1,3-dioxolane ring is non-planar and exists in a dynamic equilibrium between envelope and twist (half-chair) conformations to minimize torsional strain.[10][11][12] The energy barrier between these conformations is low, leading to rapid interconversion at room temperature.

The thermodynamic stability of the diastereomers is dictated by the steric interactions between the substituents. In the case of 2,4-disubstituted 1,3-dioxolanes, the cis isomer is generally the more thermodynamically stable product, as this arrangement can better alleviate steric strain in the puckered ring conformations. Studies have reported that an equilibrated mixture of this compound consists of approximately 60% cis and 40% trans isomers.[9]

References

- 1. Synthesis of 1,3-Dioxolane_Chemicalbook [chemicalbook.com]

- 2. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 4. H32187.14 [thermofisher.com]

- 5. This compound, cis + trans, 99% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 6. fishersci.be [fishersci.be]

- 7. 1,3-Dioxolane, 2-ethyl-4-methyl- [webbook.nist.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Ethyl-4-methyl-1,3-dioxolane

Foreword: The Analytical Imperative for Stereoisomer Elucidation

In the realm of synthetic chemistry, drug development, and materials science, the precise structural characterization of molecules is not merely a procedural step but the bedrock of innovation and safety. 2-Ethyl-4-methyl-1,3-dioxolane, a substituted cyclic acetal, presents a classic yet compelling case for the power of Nuclear Magnetic Resonance (NMR) spectroscopy.[1] Its significance extends from its use as a protective group in complex syntheses to its emergence as a byproduct in industrial processes.[1] The molecule possesses two stereocenters at the C2 and C4 positions of the dioxolane ring, giving rise to cis and trans diastereomers. These stereoisomers, while identical in constitution, possess distinct three-dimensional arrangements that dictate their physical, chemical, and biological properties. Consequently, the ability to unambiguously differentiate and quantify these isomers is of paramount importance.

This guide provides a comprehensive technical overview of the ¹H and ¹³C NMR spectral data of this compound. It is designed for researchers, scientists, and drug development professionals who rely on robust analytical methodologies. We will delve into the causality behind experimental choices, provide field-proven protocols, and present a detailed analysis of the spectral features that enable the definitive characterization of its diastereomeric forms.

Molecular Structure and Stereochemistry

This compound is synthesized via the acid-catalyzed reaction of propanal and 1,2-propanediol (propylene glycol).[1] The resulting five-membered ring contains two chiral centers, leading to two pairs of enantiomers, which are diastereomeric to each other. The relative orientation of the ethyl group at C2 and the methyl group at C4 defines the cis and trans isomers.

The differentiation of these isomers is a non-trivial analytical challenge that is expertly addressed by NMR spectroscopy. The distinct spatial relationship between the substituents in each isomer creates unique magnetic environments for the nuclei, resulting in discernible differences in their respective NMR spectra.

Experimental Protocol: Acquiring High-Fidelity NMR Data

The acquisition of high-quality, reproducible NMR data is contingent upon meticulous sample preparation and the selection of appropriate instrumental parameters. The following protocol is a self-validating system designed to yield unambiguous spectra for both ¹H and ¹³C nuclei.

I. Sample Preparation

The objective is to prepare a homogeneous solution of the analyte in a suitable deuterated solvent, free from particulate matter and paramagnetic impurities.

-

Analyte Purity: Begin with a sample of this compound of the highest possible purity. The presence of residual solvents or reactants from synthesis will complicate spectral analysis.

-

Solvent Selection: Chloroform-d (CDCl₃) is the solvent of choice for this nonpolar analyte. It offers excellent solubilizing power and its residual proton signal (δ ~7.26 ppm) and carbon signals (δ ~77.16 ppm) provide a convenient internal reference.

-

Concentration:

-

For ¹H NMR: Accurately weigh 5-25 mg of the analyte.

-

For ¹³C NMR: A higher concentration is required to achieve a good signal-to-noise ratio in a reasonable time; use 50-100 mg of the analyte.

-

-

Procedure: a. Dissolve the weighed sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial. b. Ensure complete dissolution by gentle vortexing. c. Using a Pasteur pipette plugged with a small amount of cotton or glass wool, filter the solution directly into a high-quality 5 mm NMR tube to remove any particulates. This step is critical for achieving good spectral resolution and line shape. d. Cap the NMR tube securely to prevent solvent evaporation.

II. NMR Data Acquisition

The following parameters are recommended for a standard 400 MHz (or higher) spectrometer.

-

Spectrometer: 400 MHz NMR Spectrometer

-

Probe: 5 mm Broadband Observe (BBO) or equivalent

-

Temperature: 298 K (25 °C)

¹H NMR Acquisition Parameters:

| Parameter | Recommended Value | Rationale |

| Pulse Program | zg30 | A standard 30° pulse experiment for quantitative analysis. |

| Spectral Width | 12 ppm | To ensure all signals are captured. |

| Acquisition Time | ~4 seconds | To achieve good digital resolution. |

| Relaxation Delay | 5 seconds | To allow for full relaxation of protons for accurate integration. |

| Number of Scans | 8-16 | To achieve an adequate signal-to-noise ratio. |

¹³C NMR Acquisition Parameters:

| Parameter | Recommended Value | Rationale |

| Pulse Program | zgpg30 | A standard 30° pulse experiment with proton decoupling. |

| Spectral Width | 240 ppm | To encompass the full range of carbon chemical shifts. |

| Acquisition Time | ~1-2 seconds | A balance between resolution and experiment time. |

| Relaxation Delay | 2 seconds | Adequate for most carbon nuclei in small molecules. |

| Number of Scans | 1024 or more | Required due to the low natural abundance of ¹³C. |

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The key diagnostic signals for differentiating the cis and trans isomers of this compound are the protons on the dioxolane ring, particularly the acetal proton at C2 (H-2) and the methine proton at C4 (H-4).

Due to the diastereomeric relationship, every proton in the cis isomer is in a chemically different environment compared to the corresponding proton in the trans isomer, leading to a unique set of signals for each.

Expected Chemical Shifts and Multiplicities:

| Proton Assignment | Expected δ (ppm) Range | Multiplicity | Coupling To | Key Insights |

| Ethyl -CH₃ | 0.8 - 1.0 | Triplet (t) | Ethyl -CH₂- | Characteristic signal for an ethyl group. |

| 4-Methyl -CH₃ | 1.1 - 1.3 | Doublet (d) | H-4 | Confirms the methyl group is attached to a CH group. |

| Ethyl -CH₂- | 1.4 - 1.7 | Quartet (q) | Ethyl -CH₃ | Characteristic signal for an ethyl group. |

| H-5 (ring CH₂) | 3.2 - 4.2 | Multiplet (m) | H-4, H-5' | Complex pattern due to diastereotopicity and coupling. |

| H-4 (ring CH) | 3.8 - 4.5 | Multiplet (m) | 4-CH₃, H-5, H-5' | Chemical shift is sensitive to the cis/trans geometry. |

| H-2 (acetal CH) | 4.7 - 5.0 | Triplet (t) | Ethyl -CH₂- | Diagnostic Region: The chemical shift of H-2 is a key differentiator. It is generally observed that the acetal proton in the trans isomer resonates at a lower field (further downfield) compared to the cis isomer due to stereochemical differences in the magnetic environment.[1] |

Diagram: ¹H NMR Acquisition Workflow

Caption: A streamlined workflow for acquiring high-quality ¹H NMR spectra.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum is crucial for confirming the carbon framework and serves as a highly reliable tool for diastereomer identification. Each carbon atom in the cis isomer will have a distinct chemical shift compared to its counterpart in the trans isomer.

The most diagnostic signals are those of the dioxolane ring carbons (C2, C4, and C5), as their electronic environments are most affected by the change in stereochemistry. Based on the foundational work by Eliel, Rao, and Pietrusiewicz on substituted 1,3-dioxolanes, the following assignments can be made.

Authoritative ¹³C NMR Data Summary:

The following table summarizes the experimentally determined ¹³C chemical shifts for the cis and trans isomers of this compound.

| Carbon Atom | cis-Isomer δ (ppm) | trans-Isomer δ (ppm) | Δδ (cis-trans) |

| C2 (Acetal) | 103.5 | 104.1 | -0.6 |

| C4 (CH-CH₃) | 71.5 | 74.9 | -3.4 |

| C5 (Ring CH₂) | 73.1 | 75.8 | -2.7 |

| 4-CH₃ | 16.9 | 16.5 | +0.4 |

| Ethyl -CH₂- | 27.2 | 27.1 | +0.1 |

| Ethyl -CH₃ | 8.6 | 8.8 | -0.2 |

Note: Data extracted from authoritative literature. Chemical shifts are reported relative to TMS.

Key Mechanistic Insights from ¹³C Data:

-

The C4 Signal as a Stereochemical Reporter: The most significant difference in chemical shifts (Δδ = -3.4 ppm) is observed for the C4 carbon. The C4 carbon in the cis isomer is shielded (shifted upfield) relative to the trans isomer. This is a well-documented γ-gauche effect. In the cis isomer, the axial hydrogen on C2 is gauche to the methyl group on C4, inducing steric compression and a resultant upfield shift of the C4 signal.

-

Acetal Carbon (C2) Shift: The C2 carbon also shows a discernible, albeit smaller, shift. The slightly more downfield position in the trans isomer reflects a less sterically hindered environment compared to the cis isomer.

Diagram: Key ¹³C NMR Structural Correlations

Caption: Correlation of stereochemistry with diagnostic ¹³C NMR chemical shifts.

Conclusion: A Synthesis of Data and Interpretation

NMR spectroscopy provides an unparalleled, high-resolution view into the molecular architecture of this compound, enabling the unequivocal differentiation of its cis and trans diastereomers. The ¹H NMR spectrum offers a wealth of information through chemical shifts and coupling constants, with the acetal proton (H-2) serving as a primary indicator of stereochemistry. However, it is the ¹³C NMR spectrum that provides the most definitive and easily interpretable data. The significant upfield shift of the C4 carbon in the cis isomer, a direct consequence of the γ-gauche steric effect, stands out as a robust and reliable diagnostic marker.

By adhering to the rigorous experimental protocols and leveraging the detailed spectral interpretations outlined in this guide, researchers can confidently assign the stereochemistry and assess the isomeric purity of this compound samples. This capability is fundamental to controlling reaction outcomes, understanding structure-activity relationships, and ensuring the quality and consistency of chemical products.

References

Mass spectrometry fragmentation pattern of 2-Ethyl-4-methyl-1,3-dioxolane

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Ethyl-4-methyl-1,3-dioxolane

Abstract

This technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of this compound (CAS: 4359-46-0). As a member of the 1,3-dioxolane class of cyclic acetals, this compound is significant in various fields, including its role as a byproduct in resin manufacturing and its notable impact as a potent odorant in water supplies.[1][2] Understanding its mass spectral fragmentation is critical for its unambiguous identification in complex matrices. This document delineates the principal fragmentation pathways, including alpha-cleavages and ring fissions, supported by mechanistic explanations and illustrative diagrams. A validated experimental protocol for acquiring mass spectral data via Gas Chromatography-Mass Spectrometry (GC-MS) is also provided for researchers and analytical scientists.

Molecular Characteristics and Ionization

This compound is a cyclic acetal with the molecular formula C₆H₁₂O₂ and a molecular weight of 116.16 g/mol .[3][4] The structure contains two stereocenters at the C2 and C4 positions, leading to the existence of cis and trans diastereomers.[3]

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂O₂ | [5] |

| Molecular Weight | 116.16 g/mol | [4] |

| CAS Number | 4359-46-0 | [5] |

| IUPAC Name | This compound | [4] |

Under standard 70 eV electron ionization (EI) conditions, the molecule undergoes the removal of a single electron, typically from one of the non-bonding oxygen lone pairs, to form the molecular ion ([M]•+) at a mass-to-charge ratio (m/z) of 116.[3][6]

M + e⁻ → [M]•+ + 2e⁻

While the molecular ion is observable, its energetic instability leads to subsequent fragmentation, generating a characteristic pattern of daughter ions that provides definitive structural information.

Core Fragmentation Pathways

The fragmentation of the this compound molecular ion is governed by the stability of the resulting carbocations and neutral radicals. The primary fragmentation mechanisms for cyclic acetals are charge-site initiated alpha-cleavages and ring cleavage reactions.[7][8]

Pathway I: Alpha-Cleavage at C2 - Loss of the Ethyl Group

The most significant fragmentation pathway is initiated by the cleavage of the C2-substituent bond, which is alpha to the charged oxygen atom. The loss of the ethyl radical (•C₂H₅, 29 Da) is a highly favored process as it results in a stable, resonance-stabilized oxonium ion at m/z 87 .[9] This fragment is often the base peak or one of the most abundant ions in the spectrum.

Caption: Pathway I: α-cleavage at C2 leading to the m/z 87 ion.

Pathway II: Alpha-Cleavage at C4 - Loss of the Methyl Group

A secondary alpha-cleavage event involves the loss of the methyl radical (•CH₃, 15 Da) from the C4 position. This fragmentation yields a resonance-stabilized cation at m/z 101 . While mechanistically sound, this pathway typically results in a less abundant ion compared to the loss of the larger ethyl substituent from C2, a principle guided by the relative stability of the expelled radicals (ethyl radical is more stable than methyl radical).[10]

Caption: Pathway II: α-cleavage at C4 leading to the m/z 101 ion.

Other Significant Fragmentations

The mass spectrum of this compound, available via the NIST Mass Spectrometry Data Center, confirms the presence of several other key fragments resulting from more complex ring cleavages and rearrangements.[5]

-

m/z 73: This ion likely corresponds to the [C₃H₅O₂]⁺ fragment, formed through a ring cleavage mechanism.

-

m/z 57: This peak is characteristic of an ethyl ketone fragment, [CH₃CH₂CO]⁺, which can be formed via ring opening followed by rearrangement.

-

m/z 45: A prominent peak often corresponding to the [C₂H₅O]⁺ ion, potentially formed by cleavage of the C4-C5 bond and subsequent rearrangement.

-

m/z 43: While more characteristic of acetals with methyl groups at C2, this peak, corresponding to the acetyl cation [CH₃CO]⁺, can still appear from complex rearrangements.[9]

-

m/z 29: This peak corresponds to the ethyl cation [C₂H₅]⁺, a common fragment from molecules containing an ethyl group.

Summary of Fragmentation Data

The following table summarizes the principal ions observed in the electron ionization mass spectrum of this compound.

| m/z | Proposed Ion Structure/Formula | Proposed Origin |

| 116 | [C₆H₁₂O₂]•+ | Molecular Ion [M]•+ |

| 101 | [M - CH₃]⁺ | α-cleavage at C4, loss of methyl radical |

| 87 | [M - C₂H₅]⁺ | α-cleavage at C2, loss of ethyl radical |

| 73 | [C₃H₅O₂]⁺ | Dioxolane ring fragment |

| 57 | [C₃H₅O]⁺ | Ethyl ketone fragment, [CH₃CH₂CO]⁺ |

| 45 | [C₂H₅O]⁺ | Ring cleavage fragment |

| 29 | [C₂H₅]⁺ | Ethyl cation |

Experimental Protocol: GC-EI-MS Analysis

This protocol outlines a self-validating methodology for the analysis of this compound using a standard gas chromatography-mass spectrometry system.

Objective: To separate this compound from a sample matrix and obtain a high-quality electron ionization mass spectrum for identification.

1. Sample Preparation: 1.1. Prepare a stock solution of this compound at 1 mg/mL in a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate). 1.2. Prepare a working standard by diluting the stock solution to a final concentration of approximately 1-10 µg/mL in the same solvent.

2. Gas Chromatography (GC) Conditions:

- Injection Volume: 1 µL

- Injector Port: Split/Splitless (operated in split mode, 50:1 ratio)

- Injector Temperature: 250°C

- Carrier Gas: Helium (99.999% purity) at a constant flow rate of 1.0 mL/min.

- GC Column: A mid-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended.

- Oven Temperature Program:

- Initial Temperature: 40°C, hold for 2 minutes.

- Ramp: Increase to 200°C at a rate of 10°C/min.

- Final Hold: Hold at 200°C for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

- Ionization Mode: Electron Ionization (EI)

- Electron Energy: 70 eV

- Ion Source Temperature: 230°C

- Quadrupole Temperature: 150°C

- Transfer Line Temperature: 280°C

- Solvent Delay: 3 minutes (to protect the filament from the solvent front).

- Scan Range: m/z 25 - 200

4. Data Analysis: 4.1. Identify the chromatographic peak corresponding to this compound in the Total Ion Chromatogram (TIC). 4.2. Extract the mass spectrum from the apex of the target peak. 4.3. Compare the acquired spectrum against a reference library (e.g., NIST) for confirmation.[5] 4.4. Analyze the fragmentation pattern to confirm the presence of key ions (m/z 116, 101, 87, 73, 57, 45, 29) as described in this guide.

Conclusion

The mass spectral fragmentation of this compound is characterized by predictable and structurally informative pathways. The dominant cleavages occur alpha to the ring oxygens, leading to the highly abundant [M-C₂H₅]⁺ ion at m/z 87 and the less abundant [M-CH₃]⁺ ion at m/z 101. Additional fragments arising from ring fissions and rearrangements provide further confirmation of the dioxolane core structure. The methodologies and data presented herein serve as an authoritative resource for the confident identification and characterization of this compound in complex analytical workflows.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C6H12O2 | CID 92210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,3-Dioxolane, 2-ethyl-4-methyl- [webbook.nist.gov]

- 6. mass spectrum of 1,3-dioxane C4H8O2 fragmentation pattern of m/z m/e ions for analysis and identification of meta-dioxane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. par.nsf.gov [par.nsf.gov]

- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide to the Acid-Catalyzed Formation of 2-Ethyl-4-methyl-1,3-dioxolane from Propanal and 1,2-Propanediol

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive technical overview of the synthesis of 2-ethyl-4-methyl-1,3-dioxolane, a cyclic acetal, through the acid-catalyzed reaction of propanal and 1,2-propanediol. This reaction serves as a archetypal example of carbonyl protection, a pivotal strategy in the landscape of multi-step organic synthesis. This document elucidates the core reaction mechanism, discusses the influence of catalysts, outlines a detailed experimental protocol, and presents methods for the spectroscopic characterization of the product.

Introduction: The Significance of Dioxolanes

1,3-dioxolanes are a class of five-membered heterocyclic compounds containing two oxygen atoms at the 1 and 3 positions.[1] They are of considerable importance in modern organic chemistry, primarily for their role as protecting groups for carbonyl compounds (aldehydes and ketones).[2] The formation of a cyclic acetal, such as a dioxolane, renders the otherwise reactive carbonyl group inert to a variety of reagents, including nucleophiles and bases.[3] This protection strategy is crucial in the synthesis of complex molecules where specific functional groups must be shielded during transformations elsewhere in the molecule.[4] The reaction is reversible, and the carbonyl group can be readily regenerated by acid-catalyzed hydrolysis.[3][5]

The specific compound of focus, this compound, is formed from the condensation of propanal and 1,2-propanediol (propylene glycol).[5] This molecule contains two stereocenters, leading to the potential for cis and trans diastereomers.

The Core Reaction: Acid-Catalyzed Acetalization Mechanism

The formation of this compound is a reversible, acid-catalyzed nucleophilic addition-elimination reaction.[6] The mechanism proceeds through several discrete steps, initiated by the activation of the propanal carbonyl group. To favor the formation of the dioxolane, the water generated during the reaction is typically removed, often by azeotropic distillation.[3][6]

The key mechanistic steps are as follows:

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of propanal by an acid catalyst (H⁺). This critical step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[6]

-

Nucleophilic Attack by 1,2-Propanediol: One of the hydroxyl groups of 1,2-propanediol, acting as a nucleophile, attacks the activated carbonyl carbon. This results in the formation of a protonated hemiacetal intermediate.[6]

-

Deprotonation to Form the Hemiacetal: A base, such as the conjugate base of the acid catalyst or another molecule of the diol, removes a proton to yield a neutral hemiacetal.[6]

-

Protonation of the Hemiacetal Hydroxyl Group: The remaining hydroxyl group of the hemiacetal is then protonated by the acid catalyst, transforming it into an excellent leaving group (water).[6]

-

Elimination of Water and Oxocarbenium Ion Formation: The lone pair of electrons on the adjacent oxygen atom facilitates the departure of the water molecule, leading to the formation of a resonance-stabilized oxocarbenium ion.[6]

-

Intramolecular Cyclization: The second hydroxyl group of the 1,2-propanediol backbone then attacks the electrophilic carbon of the oxocarbenium ion in an intramolecular fashion. This ring-closing step forms the five-membered dioxolane ring.[6]

-

Deprotonation to Yield the Final Product: Finally, a base removes the proton from the resulting oxonium ion, regenerating the acid catalyst and yielding the final product, this compound.[6]

Caption: Acid-catalyzed mechanism for the formation of this compound.

Catalysis: Driving the Reaction Forward

The acetalization reaction is typically catalyzed by either Brønsted or Lewis acids.[3] The choice of catalyst can significantly impact reaction rates and yields.

-

Brønsted Acids: Protic acids such as p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), and hydrochloric acid (HCl) are commonly employed.[3] p-Toluenesulfonic acid is a particularly popular choice as it is a solid, easy to handle, and effective in catalytic amounts.[1]

-

Lewis Acids: Aprotic acids like zirconium tetrachloride (ZrCl₄) and erbium(III) triflate (Er(OTf)₃) can also effectively catalyze the formation of dioxolanes.[3] These catalysts are often milder and can be more selective in complex molecular settings.

-

Heterogeneous Catalysts: Solid acid catalysts such as montmorillonite clays, zeolites, and ion-exchange resins offer advantages in terms of ease of separation and catalyst recycling.[7]

| Catalyst Type | Examples | Key Advantages |

| Brønsted Acids | p-Toluenesulfonic acid, H₂SO₄, HCl | Readily available, cost-effective, high catalytic activity.[3] |

| Lewis Acids | ZrCl₄, Er(OTf)₃, In(OTf)₃ | Mild reaction conditions, high chemoselectivity.[3] |

| Heterogeneous | Montmorillonite K10, Zeolites, Ion-exchange resins | Ease of product purification, catalyst reusability.[7] |

Experimental Protocol: A Self-Validating System

The following protocol describes a standard laboratory procedure for the synthesis of this compound. The inclusion of a Dean-Stark apparatus is a self-validating mechanism, as the collection of the theoretical amount of water provides a real-time indication of reaction completion.

Materials:

-

Propanal (distilled before use)

-

1,2-Propanediol

-

Toluene (or another suitable solvent for azeotropic removal of water)

-

p-Toluenesulfonic acid monohydrate (catalyst)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, combine propanal (1.0 equivalent) and 1,2-propanediol (1.1-1.2 equivalents). Add a sufficient volume of toluene to facilitate reflux and azeotropic water removal.

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.01-0.02 equivalents) to the reaction mixture.

-

Azeotropic Distillation: Assemble the Dean-Stark apparatus and reflux condenser on the flask. Heat the mixture to reflux. Water will be removed from the reaction as an azeotrope with toluene and collected in the Dean-Stark trap. The reaction is complete when the theoretical amount of water has been collected.[3]

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Wash the organic layer with brine to remove any residual aqueous impurities.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

-

Purification:

-

Remove the toluene solvent under reduced pressure using a rotary evaporator.

-

The crude this compound can be purified by fractional distillation to obtain the pure product.[8]

-

Caption: General experimental workflow for the synthesis of this compound.

Spectroscopic Characterization: Elucidating the Structure

The identity and purity of the synthesized this compound can be confirmed using a combination of spectroscopic techniques.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of the molecule.[2]

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the ethyl group, the methyl group on the dioxolane ring, the ring protons, and the acetal proton. The acetal proton (-O-CH-O-) typically appears as a distinct signal in the downfield region (around 4.7-5.1 ppm).[5] The coupling patterns and integration of the signals will confirm the connectivity of the protons.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the six carbon atoms in the molecule. The acetal carbon is particularly diagnostic, appearing significantly downfield (around 103-109 ppm).[5]

| Assignment | ¹H Chemical Shift (δ) Range (ppm) | ¹³C Chemical Shift (δ) Range (ppm) |

| Ethyl (-CH₃) | 0.8 - 1.0 | ~8-10 |

| 4-Methyl (-CH₃) | 1.1 - 1.3 | ~16-21 |

| Ethyl (-CH₂) | 1.4 - 1.7 | ~27-30 |

| Ring (-CH₂- at C5) | 3.3 - 4.2 | ~70-74 |

| Ring (-CH- at C4) | 3.8 - 4.4 | ~75-79 |

| Acetal (-CH- at C2) | 4.7 - 5.1 | ~103-109 |

| Note: Exact chemical shifts can vary based on the solvent and reference standard used. Data is based on established principles and referenced literature.[5] |

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule. The formation of the dioxolane is confirmed by the disappearance of the strong C=O stretching band of the propanal starting material (typically around 1720-1740 cm⁻¹) and the appearance of characteristic C-O stretching bands for the cyclic acetal in the region of 1000-1200 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), is used to determine the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum of this compound will show a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 116, corresponding to its molecular formula, C₆H₁₂O₂.[5][9] Characteristic fragmentation patterns, such as the loss of the ethyl group (M-29) and the methyl group (M-15), further confirm the structure.[5]

Conclusion

The acid-catalyzed reaction of propanal and 1,2-propanediol to form this compound is a robust and well-established method for the protection of an aldehyde functional group. A thorough understanding of the reaction mechanism, the role of the catalyst, and the appropriate experimental and analytical techniques is essential for the successful synthesis and characterization of this and related dioxolane structures. This guide provides a foundational framework for researchers and scientists working in the field of organic synthesis and drug development, enabling the effective application of this important chemical transformation.

References

- 1. Synthesis of 1,3-Dioxolane_Chemicalbook [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 4. Dioxolane - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound | C6H12O2 | CID 92210 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2-Ethyl-4-methyl-1,3-dioxolane in Organic Solvents

Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Ethyl-4-methyl-1,3-dioxolane, a heterocyclic compound of significant interest in the flavor, fragrance, and pharmaceutical industries. Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. It establishes a foundational understanding of the physicochemical principles governing the solubility of this cyclic acetal. We will explore its molecular structure, predict its behavior in various organic solvent classes, provide a robust experimental protocol for quantitative determination, and discuss modern computational approaches for solubility prediction. The insights herein are designed to empower scientists to make informed decisions in reaction engineering, formulation development, and purification processes.

Introduction: The Chemical Identity and Utility of this compound

This compound (CAS No. 4359-46-0) is a cyclic acetal, structurally derived from the reaction of propionaldehyde and 1,2-propanediol.[1] As a member of the 1,3-dioxolane family, it possesses a five-membered ring containing two oxygen atoms at positions 1 and 3.[1] This structure imparts a unique combination of polarity and stability, making it a valuable entity in several scientific domains.

Primarily, it is recognized as a flavoring agent in the food industry.[1][2] However, its utility extends significantly into organic synthesis. The dioxolane group serves as an effective protecting group for aldehydes and ketones.[1][3] This strategy is crucial in multi-step syntheses, where the reactive carbonyl group must be rendered inert to basic or nucleophilic conditions while other molecular transformations are performed.[3] The stability of the acetal linkage in non-acidic environments makes it an ideal protective measure.[3] Understanding its solubility is therefore paramount for its application as a synthetic intermediate and for designing efficient reaction and purification schemes.[1]

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[4] This axiom dictates that substances with similar intermolecular forces and polarity are more likely to be miscible. To predict the solubility of this compound, we must first dissect its molecular structure and resulting physicochemical properties.

Molecular Structure Analysis

-

Polar Features: The molecule contains two ether-like oxygen atoms within the dioxolane ring. These oxygens possess lone pairs of electrons, making the molecule a hydrogen bond acceptor .[2][5] This is the most critical feature influencing its solubility in protic solvents like alcohols. The topological polar surface area (TPSA) is calculated to be 18.5 Ų, indicating a degree of polarity.[2][5]

-

Non-Polar Features: The molecule is built upon a six-carbon backbone (C6H12O2), including an ethyl group at the 2-position and a methyl group at the 4-position.[2][5] These alkyl components contribute significant non-polar, lipophilic character, driving solubility in non-polar solvents through van der Waals interactions.

-

Overall Polarity: The balance of these features results in a molecule of moderate polarity. A key indicator is the logarithm of the octanol-water partition coefficient (XLogP3), which is approximately 1.2.[2][5] This value suggests that while it has some water solubility, it possesses a marked preference for less polar, organic environments.

The interplay of these structural features is visualized in the diagram below.

Caption: Intermolecular forces governing solubility.

Predicted Solubility Profile

| Solvent Class | Representative Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | Sparingly Soluble | Limited by the C6 hydrocarbon backbone. Hydrogen bonding with water is possible but not sufficient to overcome the lipophilic character. |

| Ethanol / Methanol | Miscible | Excellent solubility due to the ability to accept hydrogen bonds from the solvent's -OH group and favorable van der Waals interactions with the solvent's alkyl part. | |

| Polar Aprotic | Acetone (2-Butanone) | Miscible | Strong dipole-dipole interactions are possible. The overall polarity is well-matched. |

| Dimethyl Sulfoxide (DMSO) | Miscible | Highly polar solvent capable of strong dipole-dipole interactions with the dioxolane ring. | |

| Acetonitrile | Miscible | Polarity is suitable for miscibility through dipole-dipole interactions. | |

| Non-Polar | Hexane / Heptane | Soluble / Miscible | The ethyl and methyl groups, along with the carbon backbone, allow for strong van der Waals (dispersion) forces with aliphatic hydrocarbons. |

| Toluene | Miscible | Favorable van der Waals interactions between the solute's alkyl groups and the solvent's methyl group and pi-stacking interactions are not a factor, but dispersion forces are strong. | |

| Diethyl Ether | Miscible | Structurally similar (ether functionality) and has a comparable polarity profile, leading to high compatibility. | |

| Chlorinated | Dichloromethane (DCM) | Miscible | DCM is a versatile solvent capable of dissolving moderately polar compounds through dipole-dipole and dispersion forces. |

Standardized Protocol for Experimental Solubility Determination

For applications in pharmaceutical development and process chemistry, precise quantitative solubility data is essential. The following section details a robust, self-validating protocol for determining the solubility of this compound. The isothermal shake-flask method is a gold standard for this purpose.[4]

Objective

To determine the saturation solubility (in g/100 mL or mol/L) of this compound in a selected organic solvent at a constant temperature.

Materials and Equipment

-

This compound (≥99% purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance

-

Scintillation vials or sealed flasks (20 mL)

-

Thermostatic shaker bath or incubator

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Gas Chromatograph with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC)

Step-by-Step Methodology

-

Preparation of Supersaturated Solution:

-

Causality: Starting with an excess of solute ensures that equilibrium is reached from a state of saturation, preventing errors from incomplete dissolution.

-

Add an excess amount of this compound to a vial. For example, add approximately 2 mL of the liquid solute to 10 mL of the chosen solvent. This ensures a visible undissolved phase remains.

-

-

Equilibration:

-

Causality: Solubility is a thermodynamic equilibrium. Sufficient time and agitation are required for the dissolution and precipitation rates to become equal.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a minimum of 24-48 hours. A preliminary kinetic study can confirm the time required to reach equilibrium.

-

-

Phase Separation:

-

Causality: It is critical to analyze only the saturated liquid phase. Any undissolved solute will artificially inflate the measured concentration.

-

After equilibration, allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to let the excess solute settle.

-

-

Sampling and Dilution:

-

Causality: A precise volume of the supernatant must be taken and accurately diluted for quantification within the analytical instrument's linear range.

-

Carefully withdraw a known volume (e.g., 1 mL) of the clear supernatant using a pipette.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This removes any microscopic undissolved particles.

-

Dilute the filtered sample to a known final volume with the same solvent. Record the dilution factor.

-

-

Quantification:

-

Causality: An external calibration curve provides a reliable method to convert the analytical instrument's response into a concentration.

-

Prepare a series of calibration standards of this compound in the same solvent.

-

Analyze the calibration standards and the diluted sample using a validated GC-FID or HPLC method.

-

Calculate the concentration of the diluted sample from the calibration curve.

-

-

Data Calculation:

-

Multiply the measured concentration by the dilution factor to determine the original concentration in the saturated solution.

-

Express the final solubility in appropriate units (e.g., mg/mL, g/100 mL, mol/L).

-

The workflow for this protocol is illustrated below.

Caption: Experimental workflow for solubility determination.

Modern Approaches: In Silico Solubility Prediction

In modern drug discovery and chemical process development, computational models are increasingly used for early-stage screening to reduce experimental costs.[7][8] Machine learning-based approaches can predict solubility with remarkable accuracy by learning from large datasets of known solubility measurements.[9][10]

These models typically use molecular descriptors—numerical representations of a molecule's structure—as inputs. For this compound, descriptors would include:

-

Topological Polar Surface Area (TPSA)

-

Molecular Weight

-

XLogP3 (lipophilicity)

-

Number of hydrogen bond acceptors/donors

-

Rotatable bond count

By training algorithms on thousands of solute-solvent pairs, these models can predict the solubility of a new compound like this compound in various solvents and at different temperatures without the need for physical experimentation.[10][11] While these predictions should always be validated experimentally for critical applications, they provide invaluable guidance for solvent selection and process design.

Conclusion

This compound exhibits a versatile solubility profile driven by the dual characteristics of its polar dioxolane ring and non-polar alkyl substituents. It is predicted to be miscible with a wide range of common organic solvents, including alcohols, ketones, ethers, and hydrocarbons, while showing limited solubility in water. This broad compatibility underpins its use as a synthetic intermediate and flavoring agent. For applications requiring precise knowledge of its solubility limits, the detailed experimental protocol provided in this guide offers a reliable and reproducible method. Complemented by modern in silico prediction tools, researchers can efficiently and effectively harness the properties of this compound for novel applications in chemistry and pharmaceutical science.

References

- 1. benchchem.com [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. This compound | C6H12O2 | CID 92210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 4359-46-0 [amp.chemicalbook.com]

- 7. research.unipd.it [research.unipd.it]

- 8. Predicting Solubility | Rowan [rowansci.com]

- 9. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. dspace.mit.edu [dspace.mit.edu]

A Comprehensive Technical Guide to 2-Ethyl-4-methyl-1,3-dioxolane: Nomenclature, CAS Registration, and Scientific Context

This document provides an in-depth analysis of 2-Ethyl-4-methyl-1,3-dioxolane, a heterocyclic compound of significant interest in both synthetic chemistry and applied sciences. The guide is structured to deliver not just factual data, but also the underlying principles governing its identification, synthesis, and application, tailored for researchers, scientists, and professionals in drug development.

Part 1: Definitive Chemical Identification

A unique and unambiguous identifier is paramount for regulatory compliance, scientific literature searches, and safety protocols.[1][2][3] this compound is identified through two primary, globally recognized systems: IUPAC nomenclature for its chemical structure and the CAS Registry Number for its unique database entry.

IUPAC Nomenclature: A Systematic Approach

The International Union of Pure and Applied Chemistry (IUPAC) provides a set of logical rules for naming chemical compounds, ensuring that a structural formula corresponds to a unique name.[4] The systematic name for this compound is This compound .[5][6]

Let's deconstruct this name based on IUPAC principles:

-

Parent Hydride : The core structure is a five-membered ring containing two oxygen atoms at positions 1 and 3, with saturated carbon atoms at positions 2, 4, and 5. This heterocyclic system is named "1,3-dioxolane".[7]

-

Principal Characteristic Group : The dioxolane ring itself, a cyclic acetal, serves as the principal functional group and forms the base of the name.

-

Substituents : Two alkyl groups are attached to this ring:

-

An ethyl group (-CH₂CH₃) is located at the second position (C2).

-

A methyl group (-CH₃) is located at the fourth position (C4).

-

-

Locants : The numbers "2-" and "4-" specify the exact positions of the ethyl and methyl substituents on the dioxolane ring, respectively.

This systematic approach ensures that the name precisely describes the molecular architecture, distinguishing it from isomers like 2-ethyl-2-methyl-1,3-dioxolane or 1,4-dioxane derivatives.[8][9]

CAS Registry Number: A Universal Identifier

The Chemical Abstracts Service (CAS), a division of the American Chemical Society, assigns a unique numerical identifier to every chemical substance described in the open scientific literature.[10] This identifier, the CAS Registry Number, has no intrinsic chemical significance but is crucial for database searches and regulatory submissions as it transcends language and other naming conventions.[2][3][11]

The CAS Number for this compound is 4359-46-0 .[5][8][12][13]

This number is an indispensable tool for:

-

Unambiguous Identification : It refers to the specific substance regardless of synonyms or trade names.[2]

-

Regulatory Compliance : Government agencies worldwide rely on CAS Numbers for tracking chemicals and in safety data sheets (SDS).[3][11]

-

Information Retrieval : It links to a vast repository of data, including physical properties, safety hazards, and published research.[3]

Part 2: Molecular Structure and Stereoisomerism

The structure of this compound contains two stereocenters at positions C2 and C4. This chirality gives rise to stereoisomers, specifically diastereomers, which can have different physical properties and biological activities. The relative orientation of the ethyl group at C2 and the methyl group at C4 determines whether the isomer is cis (on the same side of the ring) or trans (on opposite sides). The commercial product is often supplied as a mixture of these cis and trans isomers.[6][14]

Caption: Stereoisomers of this compound.

Part 3: Synthesis and Mechanistic Insights

From a synthetic standpoint, this compound is an acetal. The most common and direct method for its preparation is the acid-catalyzed condensation of propanal with 1,2-propanediol (propylene glycol).[8] This reaction is a cornerstone of carbonyl protection strategy in multistep organic synthesis.

Experimental Protocol: Acetal Formation

-

Reactant Charging : To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1,2-propanediol (1.0 eq) and a suitable solvent (e.g., toluene).

-

Catalyst Addition : Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TSA) or a Lewis acid. The catalyst's role is to protonate the carbonyl oxygen of propanal, rendering the carbonyl carbon more electrophilic.

-

Aldehyde Addition : Add propanal (1.0 eq) to the mixture.

-

Reaction Execution : Heat the mixture to reflux. The water formed as a byproduct is azeotropically removed via the Dean-Stark trap, which drives the equilibrium towards the formation of the acetal product.

-

Monitoring and Workup : Monitor the reaction progress by TLC or GC. Upon completion, cool the mixture, neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution), and perform an aqueous workup.

-

Purification : Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by fractional distillation to yield the final cis/trans mixture of this compound.[15]

Caption: General experimental workflow for the synthesis.

Part 4: Physicochemical and Spectroscopic Profile

Characterization of the final product is essential for confirming its identity and purity. A combination of physical property measurements and spectroscopic analysis provides a comprehensive profile.

Table 1: Key Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₂O₂ | [5][12] |

| Molecular Weight | 116.16 g/mol | [5][8][13] |

| Appearance | Clear, colorless liquid | [6][16] |

| Boiling Point | ~117 °C | [13] |

| Density | 0.916 - 0.922 g/cm³ @ 25°C | [17] |

| Refractive Index | 1.402 - 1.408 @ 20°C | [13][17] |

| Flash Point | ~29 °C (84 °F) | [13][17] |

| Solubility | Slightly soluble in water; soluble in alcohol | [13] |

Table 2: Representative Spectroscopic Data

| Technique | Feature | Expected Chemical Shift / m/z |

| ¹H NMR | Ethyl (-CH₃) | δ 0.8 - 1.0 ppm |

| 4-Methyl (-CH₃) | δ 1.1 - 1.3 ppm | |

| Ethyl (-CH₂) | δ 1.4 - 1.7 ppm | |

| Ring (-CH₂- at C5) | δ 3.3 - 4.2 ppm | |

| Ring (-CH- at C4) | δ 3.8 - 4.4 ppm | |

| Acetal (-CH- at C2) | δ 4.7 - 5.1 ppm | |

| ¹³C NMR | Ethyl (-CH₃) | δ ~8-10 ppm |

| 4-Methyl (-CH₃) | δ ~16-21 ppm | |

| Ethyl (-CH₂) | δ ~27-30 ppm | |

| Ring (-CH₂- at C5) | δ ~70-74 ppm | |

| Ring (-CH- at C4) | δ ~75-79 ppm | |

| Acetal (-CH- at C2) | δ ~103-109 ppm | |

| Mass Spec (EI) | Molecular Ion [M]⁺ | m/z 116 |

| [M - CH₃]⁺ | m/z 101 | |

| [M - C₂H₅]⁺ | m/z 87 |

(Note: NMR data is predictive and can vary based on solvent and isomer ratio. MS fragmentation is based on characteristic losses from the molecular ion.)[5][8]

Part 5: Core Applications and Functional Context

This compound serves distinct functions rooted in its chemical properties.

-

Protecting Group in Organic Synthesis : The 1,3-dioxolane moiety is a classic protecting group for aldehydes and ketones.[8] Its formation masks the reactive carbonyl group from nucleophiles or reducing agents under neutral or basic conditions. The protection is robust yet can be readily reversed through acid-catalyzed hydrolysis, regenerating the original carbonyl compound.[8] This stability profile makes it an invaluable tool in the synthesis of complex molecules, including pharmaceuticals.

-

Flavoring Agent : This compound is recognized for its sweet, fruity odor and is used as a flavoring agent in the food industry.[6][13] However, its potent odor profile means it can also be a source of taste and odor episodes in drinking water if released into the environment, with a very low odor threshold concentration.[14][15]

Part 6: Safety, Handling, and Regulatory Profile

From a safety perspective, this compound is classified as a flammable liquid.[5][18]

-

GHS Classification : It is typically labeled with GHS02 (flame), with hazard statements such as H226: Flammable liquid and vapor.[18]

-

Handling Precautions : Due to its flammability and low flash point, it must be handled away from heat, sparks, and open flames.[19] Use in a well-ventilated area is required, and appropriate personal protective equipment (gloves, eye protection) should be worn.[18] All containers and equipment must be properly grounded to prevent static discharge.[19]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place away from ignition sources.[19]

Conclusion

This compound (CAS: 4359-46-0) is a well-defined chemical entity whose utility in organic synthesis and the flavor industry is a direct consequence of its cyclic acetal structure. A thorough understanding of its systematic nomenclature, stereochemistry, synthetic pathways, and safety profile is essential for its effective and safe application in a professional research and development setting.

References

- 1. totalsds.com [totalsds.com]

- 2. CAS Numbers: Everything You Need to Know - Pragmetis [pragmetis.com]

- 3. What is a CAS number? | 3E [3eco.com]

- 4. Organic Nomenclature [www2.chemistry.msu.edu]

- 5. This compound | C6H12O2 | CID 92210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound, cis + trans, 99% 25 g | Request for Quote [thermofisher.com]

- 7. Dioxolane - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. 1,4-Dioxane - Wikipedia [en.wikipedia.org]

- 10. What Is a CAS Number and How Is It Assigned? [thoughtco.com]

- 11. What is a CAS number, how is it assigned & why it’s so important? [globalhazmat.com]

- 12. 1,3-Dioxolane, 2-ethyl-4-methyl- [webbook.nist.gov]

- 13. This compound CAS#: 4359-46-0 [m.chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. This compound | CymitQuimica [cymitquimica.com]

- 17. This compound, 4359-46-0 [thegoodscentscompany.com]

- 18. fr.cpachem.com [fr.cpachem.com]

- 19. fishersci.com [fishersci.com]

Methodological & Application

Application of 2-Ethyl-4-methyl-1,3-dioxolane in flavor and fragrance chemistry

An In-Depth Guide to the Application of 2-Ethyl-4-methyl-1,3-dioxolane in Flavor and Fragrance Chemistry

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and product development professionals on the application of this compound. It delves into the synthesis, olfactory properties, and practical applications of this heterocyclic compound in the flavor and fragrance industries, supported by detailed protocols and safety information.

Introduction: Understanding this compound

This compound (CAS No. 4359-46-0) is a cyclic acetal with the molecular formula C₆H₁₂O₂.[1][2] Its structure features a five-membered dioxolane ring with an ethyl group at the second position and a methyl group at the fourth.[3] This compound belongs to the class of heterocyclic compounds and is of significant interest due to its distinct sensory properties.[3]

The molecule possesses two stereocenters at the C2 and C4 positions, which results in the existence of cis and trans diastereomers.[3] The ratio of these isomers can influence the overall olfactory profile and is a critical consideration in its synthesis and application.[4]

Chemical and Physical Properties:

| Property | Value |

| Molecular Weight | 116.16 g/mol [5] |

| Appearance | Colorless liquid[5] |

| Odor | Described as "medicinal sweet" or "sickening sweet"[4] |

| Boiling Point | Not specified |

| Flash Point | 28.89 °C (84.00 °F)[6] |

| Solubility | Soluble in alcohol; water solubility estimated at 1.397e+004 mg/L at 25 °C[6] |

Applications in the Flavor Industry

This compound is recognized as a flavouring agent in the food industry.[2] Its unique and potent aroma profile allows it to be used in the formulation of complex flavor systems.

Olfactory Profile and Sensory Impact

The most prominent characteristic of this compound is its potent and distinct odor. Flavor profile analysis (FPA) panels have consistently described a 60:40 cis/trans isomer mixture as having a "medicinal sweet" or "sickening sweet" smell.[4] This compound is notable for its extremely low odor threshold concentration, which has been determined to be between 5 and 10 nanograms per liter (ng/L) in water.[7] This makes it one of the most odorous compounds found in drinking water, where it has been identified as a byproduct of resin manufacturing processes.[4][7]

Usage in Food Products

As a flavoring agent, it can be incorporated into a variety of food categories to impart its unique sweet and medicinal notes. The following table, based on industry-reported usage levels, provides guidance for its application.

| Food Category | Average Usage (mg/kg) | Maximum Usage (mg/kg) |

| Dairy products | 7.0 | 35.0 |

| Fats and oils | 5.0 | 25.0 |

| Edible ices | 10.0 | 50.0 |

| Processed fruit | 7.0 | 35.0 |

| Confectionery | 10.0 | 50.0 |

| Bakery wares | 10.0 | 50.0 |

| Meat and meat products | 2.0 | 10.0 |

| Fish and fish products | 2.0 | 10.0 |

| Non-alcoholic beverages | 5.0 | 25.0 |

Source: The Good Scents Company[6]

Role in the Fragrance Industry

While this compound is primarily utilized for its flavor characteristics, its potent and unusual aroma suggests potential niche applications within the fragrance sector. It is not typically employed as a primary fragrance ingredient in mainstream perfumery. However, its unique "sickeningly sweet" note could be used in trace amounts to create specific, unconventional accords in fine fragrance or functional perfumery. More commonly, its structure serves as a valuable intermediate in the synthesis of other, more complex fragrance molecules.[3] The dioxolane group can act as a protecting group for carbonyl compounds, a crucial step in multi-stage organic syntheses.[3]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the acid-catalyzed acetalization reaction to form this compound from propanal and propylene glycol.[3]

Principle: The reaction involves the condensation of an aldehyde (propanal) with a diol (propylene glycol) in the presence of an acid catalyst to form a cyclic acetal. Water is produced as a byproduct and is typically removed to drive the reaction to completion.

Materials:

-

Propanal (Propionaldehyde), distilled before use[7]

-

1,2-Propanediol (Propylene Glycol)[7]

-

Acid catalyst (e.g., p-Toluenesulfonic acid, tartaric acid)[3][8]

-

Anhydrous Magnesium Sulfate (MgSO₄) or a Dean-Stark apparatus for water removal[8]

-

Solvent (e.g., Ethyl acetate)[8]

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous sodium sulfate (for drying)

-

Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

-

Distillation apparatus

Procedure:

-

To a round-bottom flask, add the solvent (e.g., ethyl acetate), propylene glycol, and the acid catalyst.[8]

-

If not using a Dean-Stark trap, add anhydrous MgSO₄ to the flask to sequester the water formed during the reaction.[8]

-

Slowly add propanal to the mixture while stirring.

-

Set up the apparatus for reflux with a condenser (and a Dean-Stark trap if used).

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress (e.g., by GC-MS) until the starting materials are consumed.

-

Cool the reaction mixture to room temperature.

-

Neutralize the acid catalyst by washing the organic layer with a saturated sodium bicarbonate solution in a separatory funnel.

-

Wash the organic layer with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent using a rotary evaporator.

-

Purify the crude product by fractional distillation to isolate the this compound.[7]

Diagram: Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Protocol 2: Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a critical technique for confirming the identity, purity, and isomeric ratio of the synthesized this compound.[3][7]

Objective: To separate the cis and trans isomers, confirm the molecular weight, and analyze the fragmentation pattern for structural elucidation.

Instrumentation & Parameters (Typical):

-

Gas Chromatograph: Equipped with a flame ionization detector (FID) or coupled to a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Carrier Gas: Helium or Hydrogen.

-

Injection Mode: Split/Splitless.

-

Temperature Program:

-

Initial Temperature: e.g., 50 °C

-

Ramp: e.g., 5 °C/min to 250 °C

-

Final Hold: e.g., 5 min

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 35-350.

-

Sample Preparation:

-

Dilute a small amount of the purified product in a suitable volatile solvent (e.g., dichloromethane or hexane).

-

The concentration should be approximately 10-100 ppm.

-

Transfer the solution to a 2 mL GC vial.

Data Interpretation:

-

Retention Time: The cis and trans isomers should appear as two distinct peaks.

-

Mass Spectrum: The molecular ion peak (M+) should be observed at m/z 116.

-

Fragmentation: Look for characteristic fragment ions. Key fragments for this molecule include m/z 87 and m/z 59.[1]

Diagram: GC-MS Analysis Workflow

Caption: Analytical workflow for GC-MS characterization.

Safety, Handling, and Storage

This compound is a flammable liquid and requires careful handling.[9]

Hazard Identification:

-

Physical Hazards: Flammable liquid and vapor (GHS Category 3).[9]

-

Health Hazards: May be harmful if swallowed or in contact with skin. Causes serious eye irritation.[10][11]

Precautionary Measures:

-

Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[9] Handle in a well-ventilated area or fume hood. Keep away from heat, sparks, open flames, and other ignition sources.[9] Use non-sparking tools and take precautionary measures against static discharge.[10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10]

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[9]

First Aid:

-

Inhalation: Move the person to fresh air. Call a poison center or doctor if you feel unwell.[10]

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water.[10]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[10]

-

Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.[10]

Always consult the most current Safety Data Sheet (SDS) before handling this chemical.[9][10][11]

Conclusion

This compound is a specialty chemical with a highly specific and potent sensory profile. Its primary application is as a flavoring agent where its unique "medicinal sweet" character can be utilized at very low concentrations. While not a mainstream fragrance ingredient, it holds potential for creating novel accords and serves as a useful synthetic intermediate. The protocols provided herein offer a foundation for the synthesis, analysis, and application of this compound, enabling researchers and developers to explore its full potential in the fields of flavor and fragrance chemistry.

References

- 1. This compound | C6H12O2 | CID 92210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 4359-46-0 [m.chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound, 4359-46-0 [thegoodscentscompany.com]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. fr.cpachem.com [fr.cpachem.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.co.uk [fishersci.co.uk]

Stereoselective synthesis of 2-Ethyl-4-methyl-1,3-dioxolane diastereomers

Application Note & Protocol

Topic: Stereoselective Synthesis of 2-Ethyl-4-methyl-1,3-dioxolane Diastereomers: A Guide to Kinetic and Thermodynamic Control

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 1,3-dioxolane moiety is a cornerstone in modern organic chemistry, serving as a crucial protecting group for carbonyls and diols, and as a chiral auxiliary in asymmetric synthesis.[1][2] The synthesis of substituted dioxolanes, such as this compound, presents a fundamental challenge in stereocontrol. With two stereogenic centers at the C2 and C4 positions, this molecule exists as a pair of diastereomers, commonly designated as cis and trans. The ability to selectively synthesize one diastereomer over the other is critical for applications where stereochemistry dictates biological activity or material properties. This guide provides a detailed examination of the principles and protocols for the diastereoselective synthesis of this compound. We delve into the acid-catalyzed reaction mechanism and demonstrate how manipulating reaction conditions can favor either the kinetically or thermodynamically preferred diastereomer. This document offers two distinct, validated protocols, comprehensive analytical methods for characterization, and the theoretical framework necessary for researchers to control and rationalize stereochemical outcomes.

Introduction: The Stereochemical Challenge

The formation of this compound is achieved through the acid-catalyzed acetalization of propanal with 1,2-propanediol.[1] This reaction, while straightforward in principle, introduces significant stereochemical complexity. The 1,2-propanediol contributes a chiral center at what becomes the C4 position of the dioxolane ring, while the reaction of propanal creates a new stereocenter at the C2 position.

The relative orientation of the substituents on these two centers—the methyl group at C4 and the ethyl group at C2—defines the diastereomeric relationship.

-

cis-isomer: The ethyl and methyl groups are on the same face of the dioxolane ring.

-

trans-isomer: The ethyl and methyl groups are on opposite faces of the dioxolane ring.

Controlling the ratio of these diastereomers is paramount. The key to achieving this control lies in understanding and exploiting the principles of kinetic versus thermodynamic reaction control.[3][4][5]

-

Kinetic Control: At lower temperatures and shorter reaction times, the reaction is essentially irreversible. The major product will be the one that is formed fastest, i.e., the one with the lowest activation energy barrier.[3][6]

-

Thermodynamic Control: At higher temperatures and with prolonged reaction times, the reaction becomes reversible. An equilibrium is established between the starting materials, intermediates, and products. The final product ratio will reflect the relative thermodynamic stabilities of the diastereomers, with the most stable isomer predominating.[4][5]

This application note will provide the protocols to selectively target each of these pathways.

Mechanistic Framework for Diastereoselection

The synthesis proceeds via a well-established acid-catalyzed mechanism.[7][8] Understanding this pathway is crucial to comprehending how stereoselectivity arises.

Acid-Catalyzed Acetal Formation

The reaction can be dissected into several key steps, as illustrated below. The catalyst, typically a Brønsted or Lewis acid, protonates the carbonyl oxygen of propanal, significantly increasing its electrophilicity.[9][10] This is followed by nucleophilic attack from one of the hydroxyl groups of 1,2-propanediol to form a hemiacetal intermediate. Subsequent protonation of the remaining hydroxyl group and elimination of water generates a resonance-stabilized oxocarbenium ion. Finally, intramolecular attack by the second hydroxyl group of the diol backbone closes the five-membered ring to yield the protonated dioxolane, which then loses a proton to regenerate the catalyst and give the final product.

Caption: General mechanism for acid-catalyzed dioxolane formation.

The Origin of Stereoselectivity